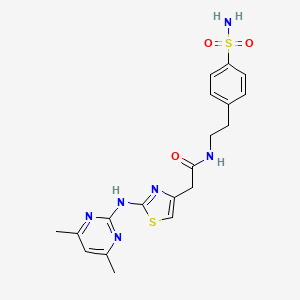

2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3S2/c1-12-9-13(2)23-18(22-12)25-19-24-15(11-29-19)10-17(26)21-8-7-14-3-5-16(6-4-14)30(20,27)28/h3-6,9,11H,7-8,10H2,1-2H3,(H,21,26)(H2,20,27,28)(H,22,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFAGNKROUTWPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular structure of the compound includes several key functional groups:

- Pyrimidine Ring : Contributes to its ability to interact with biological targets.

- Thiazole Ring : Known for its role in various pharmacological activities.

- Acetamide Group : Essential for the compound's biological properties.

Synthesis Pathways

The synthesis of this compound typically involves multiple steps, including:

-

Preparation of 4,6-dimethylpyrimidine-2-amine :

- Reactants: 4,6-dimethylpyrimidine and ammonia.

- Conditions: High temperature and pressure with palladium on carbon as a catalyst.

-

Formation of Thiazole Ring :

- Reactants: 4,6-dimethylpyrimidine-2-amine and α-bromoacetophenone.

- Conditions: Reflux in ethanol with potassium carbonate.

-

Coupling with Sulfonamide :

- Final step involves coupling with a sulfonamide derivative to form the target compound.

The biological activity of This compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The unique structural features allow it to bind effectively at active sites, modulating enzyme activity or receptor function. This interaction can lead to significant changes in cellular processes.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit notable anticancer properties. For instance:

- Cytotoxicity Studies : Various derivatives have shown significant cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and NCI-H358 (lung cancer). The IC50 values for some derivatives were reported as low as 6.26 μM, indicating potent activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HepG2 | 6.26 |

| Compound B | NCI-H358 | 6.48 |

Antimicrobial Activity

Compounds similar to this thiazole-based structure have demonstrated antimicrobial properties. The presence of the thiazole moiety is crucial for enhancing the antimicrobial efficacy against various pathogens .

Antioxidant Properties

Some studies have highlighted the antioxidant potential of thiazole derivatives, suggesting that they can scavenge free radicals and protect against oxidative stress. This property may contribute to their overall therapeutic profile .

Case Studies and Research Findings

- Anticancer Efficacy :

- Mechanistic Studies :

- Comparative Analysis :

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities that make it suitable for various therapeutic applications:

- Anticancer Activity : Research indicates that compounds similar to 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide have shown promise in inhibiting tumor growth by targeting specific cellular pathways involved in cancer proliferation .

- Antimicrobial Properties : The sulfonamide moiety in the compound contributes to its antimicrobial effects, making it a candidate for the development of new antibiotics against resistant strains of bacteria .

- Enzyme Inhibition : The structural features allow it to interact with various enzymes, potentially serving as an inhibitor in biochemical pathways relevant to diseases such as diabetes and hypertension .

Applications in Medicinal Chemistry

The unique structure of this compound allows for several applications in medicinal chemistry:

- Drug Development : Its potential as an anticancer and antimicrobial agent positions it as a candidate for further development into pharmaceuticals aimed at treating various diseases.

- Biochemical Research : The compound can be utilized in laboratory settings to study enzyme interactions and cellular responses, providing insights into biochemical pathways that may lead to new therapeutic strategies.

- Targeted Therapy : Due to its ability to bind to specific molecular targets, it may be developed into targeted therapies that minimize side effects compared to traditional treatments .

Case Studies

Several studies have documented the efficacy of compounds related to this compound:

- A study published in Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

- Another investigation highlighted its antimicrobial properties against Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibiotics .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The target compound shares core features with several analogs, differing primarily in substituent groups:

Key Observations :

- Pyrimidine Modifications : The 4,6-dimethyl group in the target compound may improve metabolic stability compared to phenyl or hydroxy-substituted analogs (e.g., ), which could be prone to oxidation or phase II metabolism.

- Thiazole Position: The thiazol-4-ylamino group in the target compound contrasts with thiazol-2-yl or sulfanyl-linked analogs (), which may alter binding orientation in biological targets.

Crystallographic and Computational Tools

Structural characterization of analogs (e.g., ) relies on the SHELX suite (SHELXL for refinement, SHELXS for solution) and the WinGX interface for data processing . These tools ensure precise determination of bond lengths, angles, and packing interactions. For instance, the analog in exhibits a mean C–C bond length of 0.004 Å and an R factor of 0.048, indicative of high-resolution data.

Inferred Pharmacological Properties

While direct activity data for the target compound are lacking, structurally related compounds exhibit antimicrobial and kinase-inhibitory activities:

- Antimicrobial Activity : Thiazole-pyrimidine hybrids () show efficacy against bacterial strains, with substituents like chlorofuran enhancing lipophilicity and membrane penetration.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide?

- The synthesis typically involves multi-step organic reactions. A common approach includes:

Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones or esters.

Sulfonamide introduction : Reaction of the thiazole intermediate with sulfamoylphenethylamine via nucleophilic substitution.

Acylation : Coupling the sulfonamide-thiazole intermediate with a pyrimidine-derived acetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Example: Analogous compounds (e.g., 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide) are synthesized via refluxing ethanol with 2-thio-pyrimidine and chloroacetamide derivatives, yielding crystals suitable for X-ray analysis .

Q. How is structural characterization performed for this compound?

- Spectroscopic techniques :

- NMR : and NMR confirm proton environments and carbon backbone. For example, pyrimidine protons resonate at δ 6.8–7.2 ppm, while sulfonamide NH appears as a broad singlet (δ 10–11 ppm) .

- Mass spectrometry : HRMS validates molecular weight (e.g., [M + Na] peaks).

Q. What preliminary biological assays are recommended for evaluating its activity?

- Antimicrobial screening : Agar well diffusion assays against Gram-positive/negative bacteria and fungi. Compounds are dissolved in DMSO, and zones of inhibition are measured after 24–48 hours .

- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based substrates (e.g., ATPase activity for kinase targets).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates. Ethanol/chloroform mixtures (1:5 v/v) promote crystallization .

- Temperature control : Reflux at 80–90°C for thiazole cyclization; room temperature for acylation to prevent racemization.

- Catalysts : Use of triethylamine or DMAP to accelerate nucleophilic substitutions .

Q. What strategies address contradictions in biological activity data across structural analogs?

- Comparative SAR analysis :

| Substituent Position | Activity Trend (MIC, μM) | Key Reference |

|---|---|---|

| 4,6-Dimethylpyrimidine | Enhanced antifungal (MIC: 8–16 μM) | |

| Sulfamoylphenethyl | Reduced cytotoxicity (IC50: >100 μM vs. HeLa) |

- Mechanistic studies : Surface plasmon resonance (SPR) to quantify target binding affinity and distinguish false positives .

Q. How can computational methods guide structure-activity relationship (SAR) studies?

- Molecular docking : Simulate binding to targets (e.g., bacterial dihydrofolate reductase). PyMol or AutoDock Vina predicts interactions (e.g., hydrogen bonds between sulfamoyl group and Arg72 residue) .

- ADMET prediction : SwissADME or pkCSM models assess bioavailability (e.g., logP <3 for optimal permeability) .

Q. What analytical techniques resolve ambiguities in spectroscopic data?

- 2D NMR (COSY, HSQC) : Assign overlapping peaks in crowded aromatic regions (e.g., thiazole vs. pyrimidine protons) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding stoichiometry and thermodynamics if NMR data conflict with activity results .

Methodological Challenges and Solutions

Q. How to design a robust SAR study for thiazole-pyrimidine hybrids?

- Variable substituent libraries : Synthesize derivatives with:

- Halogenated pyrimidines (e.g., 4-Cl, 6-F) to probe electronic effects.

- Alkyl/aryl sulfonamides to assess steric bulk tolerance.

Q. What steps validate target engagement in cellular assays?

- Chemical proteomics : Use biotinylated probes to pull down target proteins from lysates.

- Knockdown/overexpression : CRISPR-Cas9 gene editing to confirm phenotype reversal upon target modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.